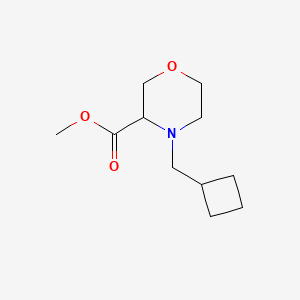
Methyl 4-(cyclobutylmethyl)morpholine-3-carboxylate
Overview
Description
“Methyl 4-(cyclobutylmethyl)morpholine-3-carboxylate” is an organic compound with the molecular formula C11H19NO3 . It has a molecular weight of 213.27 g/mol .
Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” are not fully detailed in the search results. The compound has a molecular weight of 213.27 g/mol . Other properties like boiling point and storage conditions were not specified .Scientific Research Applications
Molecular and Crystal Structure Analysis
One of the primary applications of this compound lies in the study of molecular and crystal structures. For instance, research conducted by Mironova et al. (2012) involved X-ray structural examination to understand the molecular configuration and crystal packing, highlighting its significance in structural chemistry (Mironova et al., 2012).
Synthesis of Non-purine Xanthine Oxidase Inhibitors
Šmelcerović et al. (2013) explored derivatives of this compound for their inhibitory activity against xanthine oxidase, a key enzyme in the metabolism of purines. This research points to its potential in developing new therapeutic agents for conditions like gout and hyperuricemia (Šmelcerović et al., 2013).
Antimicrobial and Analgesic Activities
Compounds synthesized using this chemical have shown promise in antimicrobial and analgesic applications. A study by Mar'yasov et al. (2016) highlighted the synthesis of derivatives with significant antimicrobial, analgesic, antipyretic, and immunotropic activities, indicating potential for pharmaceutical applications (Mar'yasov et al., 2016).
Antibacterial Properties
Narsimha et al. (2014) developed 1,2,3-triazolyl methyl ester of morpholine-3-carboxylic acid analogues, demonstrating significant antibacterial activity. This research suggests potential applications in developing new antibacterial agents (Narsimha et al., 2014).
Antiproliferative Activity
Lu et al. (2021) synthesized a compound showing significant inhibitory activity against cancer cell lines, presenting a pathway for the development of anticancer therapeutics (Lu et al., 2021).
Antihypoxic Activity
Research by Ukrainets et al. (2014) on the derivatives of this compound exhibited promising antihypoxic effects, highlighting its potential in treatments aimed at reducing hypoxia-induced damage (Ukrainets et al., 2014).
Antifungal Activity
A study focused on the mutagenic effects and carcinogenicity prediction of a derivative showed potential for creating new antifungal drugs. This suggests its utility in treating fungal skin pathologies (Bushuieva et al., 2022).
Safety and Hazards
Properties
IUPAC Name |
methyl 4-(cyclobutylmethyl)morpholine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO3/c1-14-11(13)10-8-15-6-5-12(10)7-9-3-2-4-9/h9-10H,2-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKZVFJZNBAEKRC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1COCCN1CC2CCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Chloroethyl 2,4-dichloro-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate](/img/structure/B1430558.png)
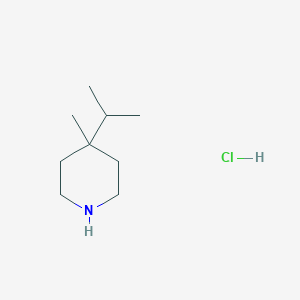

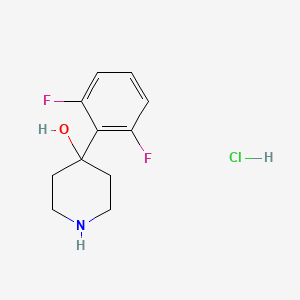
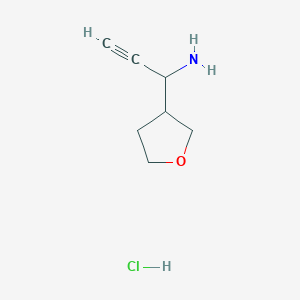
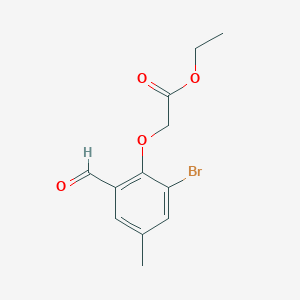
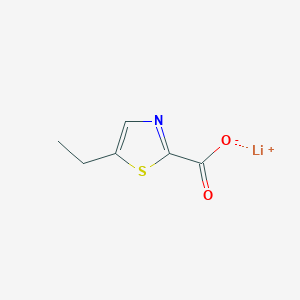
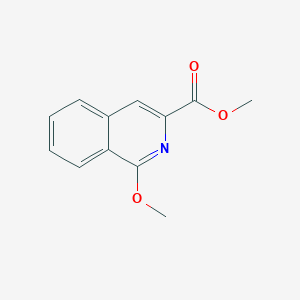
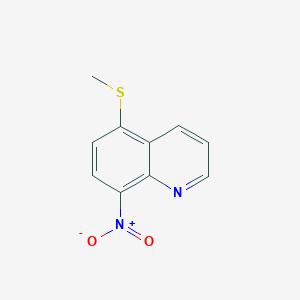


![(2,4-Dimethylpyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidin-3-yl)acetic acid hydrochloride](/img/structure/B1430574.png)
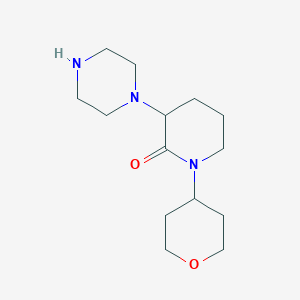
![3-Oxa-1,8-diazaspiro[4.5]decan-2-one hydrochloride](/img/structure/B1430581.png)
